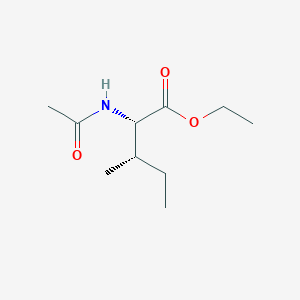

N-Acetyl-L-isoleucine ethyl ester

Description

The exact mass of the compound N-Acetyl-L-isoleucine ethyl ester is 201.13649347 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Acetyl-L-isoleucine ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-L-isoleucine ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S,3S)-2-acetamido-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-7(3)9(11-8(4)12)10(13)14-6-2/h7,9H,5-6H2,1-4H3,(H,11,12)/t7-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTDATMBOBJGPQ-CBAPKCEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299712 | |

| Record name | N-Acetyl-L-isoleucine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4819-22-1 | |

| Record name | N-Acetyl-L-isoleucine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4819-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-isoleucine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetyl-L-isoleucine ethyl ester chemical structure and properties

Topic: N-Acetyl-L-isoleucine ethyl ester chemical structure and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity, Synthesis Protocols, and Enzymatic Applications

Executive Summary

N-Acetyl-L-isoleucine ethyl ester (NAc-Ile-OEt) is a hydrophobic derivative of the essential amino acid L-isoleucine. By masking both the

Unlike its free acid counterpart, NAc-Ile-OEt exhibits enhanced lipophilicity, making it a valuable substrate for studying the specificity of esterases and proteases (specifically chymotrypsin) within hydrophobic binding pockets. This guide details its physicochemical properties, validated synthesis routes, and application in kinetic resolution and metabolic studies.

Chemical Identity & Structural Analysis

NAc-Ile-OEt is defined by two chiral centers at the C

Physicochemical Data Table

| Property | Specification |

| Chemical Name | N-Acetyl-L-isoleucine ethyl ester |

| IUPAC Name | Ethyl (2S,3S)-2-acetamido-3-methylpentanoate |

| CAS Number | 4819-22-1 |

| Molecular Formula | C |

| Molecular Weight | 201.26 g/mol |

| Physical State | White to off-white crystalline solid (low melting) |

| Solubility | Soluble in ethanol, methanol, DMSO, chloroform; sparingly soluble in water.[1] |

| SMILES | CCOCC)NC(=O)C |

| Stereochemistry | L-isomer (2S, 3S) |

Structural Diagram (Graphviz)

The following diagram illustrates the core structural connectivity and functional groups.

Synthesis & Production Protocols

To ensure high optical purity and prevent racemization (particularly at the

Validated Synthesis Workflow

Detailed Methodology

Step 1: Preparation of L-Isoleucine Ethyl Ester Hydrochloride

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

). -

Reagents: Suspend L-isoleucine (10.0 g, 76 mmol) in absolute ethanol (100 mL).

-

Activation: Cool the suspension to 0°C in an ice bath. Dropwise add thionyl chloride (SOCl

, 6.0 mL, 83 mmol) over 20 minutes. Caution: Exothermic reaction with HCl gas evolution. -

Reflux: Heat the mixture to reflux for 4 hours. The solution should become clear.

-

Isolation: Concentrate the solution in vacuo to remove excess ethanol and SOCl

. The residue is L-isoleucine ethyl ester hydrochloride.

Step 2: N-Acetylation

-

Solvation: Dissolve the crude ester hydrochloride from Step 1 in dichloromethane (DCM, 100 mL).

-

Neutralization: Cool to 0°C. Add triethylamine (Et

N, 2.2 eq) slowly to neutralize the HCl salt and liberate the free amine. -

Acetylation: Add acetic anhydride (Ac

O, 1.1 eq) dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature overnight. -

Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO

(to remove excess acid), and brine. -

Purification: Dry over anhydrous Na

SO

Analytical Characterization

Verification of the structure requires confirming the presence of the ethyl, acetyl, and isoleucine side-chain signals.

Nuclear Magnetic Resonance ( H-NMR) Expectations

Solvent: CDCl

- 6.0-6.5 ppm (d, 1H): Amide NH proton.

-

4.5-4.6 ppm (dd, 1H):

-

4.1-4.2 ppm (q, 2H): Ethyl ester -O-CH

-

2.0 ppm (s, 3H): Acetyl -C(=O)CH

-

1.8-1.9 ppm (m, 1H):

-

1.2-1.3 ppm (t, 3H): Ethyl ester -O-CH

-

0.9 ppm (d/t, 6H):

Mass Spectrometry

-

ESI-MS (Positive Mode): [M+H]

peak at m/z 202.3. -

Fragment Ions: Loss of ethoxy group [M-OEt]

or acetyl group cleavage.

Biological Applications & Enzymatic Kinetics

NAc-Ile-OEt is frequently employed to probe the hydrophobic specificity of serine proteases, particularly

Chymotrypsin Hydrolysis Mechanism

The hydrolysis of NAc-Ile-OEt follows Michaelis-Menten kinetics. The rate-limiting step for ester substrates is typically deacylation (hydrolysis of the acyl-enzyme intermediate), whereas for amides, it is acylation.

Comparative Specificity

Researchers use NAc-Ile-OEt to determine the specificity constant (

-

High Specificity: N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) is the standard reference.

-

Moderate/Low Specificity: NAc-Ile-OEt.

-

Application: If a mutant enzyme shows increased activity toward NAc-Ile-OEt relative to ATEE, it indicates a remodeling of the S1 hydrophobic pocket to accommodate branched aliphatic chains over aromatic rings.

Handling and Stability

-

Storage: Store at -20°C in a desiccator. Protect from moisture to prevent spontaneous hydrolysis of the ethyl ester.

-

Stability: Stable in organic solvents (DMSO, DCM) for weeks. In aqueous buffer (pH > 8.0), spontaneous hydrolysis accelerates.

-

Safety: Standard laboratory precautions. Irritant to eyes and skin. Not classified as acutely toxic, but avoid inhalation of dust.

References

- Synthesis of Amino Acid Esters: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

-

Chymotrypsin Specificity: Bender, M. L., & Kezdy, F. J. (1965). Mechanism of Action of Proteolytic Enzymes. Annual Review of Biochemistry, 34, 49-76. Link

-

Enzymatic Kinetic Resolution: Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acid esters. Journal of the American Chemical Society, 111(16), 6354–6364. Link

-

Product Data: CymitQuimica. (n.d.). N-Acetyl-L-isoleucine ethyl ester CAS 4819-22-1.[1][2][3][4][5][6] Retrieved February 27, 2026. Link

Sources

- 1. CAS 4819-22-1: N-Acetyl-L-isoleucine ethyl ester [cymitquimica.com]

- 2. 22536-65-8 2-氯-5-甲氧基嘧啶 [ckspharma.com]

- 3. N-ACETYL-L-ISOLEUCINE ETHYL ESTER | Intermed & Chemicals | Chemos GmbH&Co.KG [chemos.de]

- 4. N-acetyl-L-tryptophan ethyl ester | CAS#:92520-19-9 | Chemsrc [chemsrc.com]

- 5. scribd.com [scribd.com]

- 6. N-Acetyl-L-isoleucine ethyl ester | 4819-22-1 [chemicalbook.com]

CAS 4819-22-1 physical properties and safety data

An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7)

A Note on Chemical Identification: The initial request specified CAS 4819-22-1. However, extensive database searches did not yield a definitive compound associated with this number. Based on the target audience of researchers and drug development professionals, this guide will focus on the structurally similar and pharmaceutically relevant compound, 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde , which has a verified CAS number of 6635-20-7 .[1][2] This compound, also known as 5-Nitrovanillin, is a key intermediate in the synthesis of various pharmaceutical agents.[3][4]

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde that serves as a critical building block in organic synthesis.[1] Its structure, derived from vanillin, is characterized by the presence of a nitro group ortho to the hydroxyl group, which significantly influences its chemical reactivity and utility.[1] This guide provides a comprehensive overview of its physical properties, safety data, and handling protocols, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

The intrinsic properties of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde are fundamental to its application in synthetic chemistry. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C8H7NO5 | [1][2][5] |

| Molecular Weight | 197.14 g/mol | [1][5] |

| Appearance | Not explicitly stated, but likely a solid given its melting point. | |

| Melting Point | 176 °C | [5] |

| SMILES | COc1cc(C=O)cc(c1O)=O | [5] |

| InChIKey | ZEHYRTJBFMZHCY-UHFFFAOYSA-N | [2][5] |

The presence of hydroxyl, methoxy, and nitro groups, along with an aldehyde functional group, makes it a versatile reagent in various chemical transformations.

Caption: Chemical structure of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

Synthesis and Mechanistic Insights

The primary route for the synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is through the nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde). This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

A common laboratory-scale synthesis involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with fuming nitric acid in dichloromethane at a controlled temperature.[4] This method highlights the need for careful temperature management to prevent over-nitration and decomposition of the starting material and product.

Caption: Simplified synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

Core Safety Directives and Toxicological Profile

| Hazard Type | Precautionary Measures | First Aid |

| Eye Irritation | Wear safety goggles with side shields. | Hold eyes open and flush thoroughly with water. Seek medical attention if irritation persists.[6] |

| Skin Irritation | Wear suitable protective clothing and gloves. | Immediately remove contaminated clothing. Wash skin with soap and water.[6] |

| Inhalation | Use only in well-ventilated areas with local exhaust ventilation. | Remove to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Ingestion | Do not eat, drink, or smoke in the work area. | Do not induce vomiting. Rinse mouth with water and give two glasses of water to dilute. Seek immediate medical attention.[6] |

At present, this compound is not listed in the National Toxicology Program (NTP) Report on Carcinogens, nor is it classified as a carcinogen by the International Agency for Research on Cancer (IARC) or OSHA.[6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential when working with 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde to ensure personnel safety and experimental integrity.

Personal Protective Equipment (PPE):

-

Respiratory Protection: If vapor concentrations are high, use a NIOSH-approved organic vapor respirator.[6]

-

Skin Protection: Wear appropriate protective clothing and rubber gloves.[6]

-

Eye Protection: Use safety goggles with side shields.[6]

Handling and Storage Workflow:

Caption: Workflow for the safe handling and storage of chemical reagents.

Storage Recommendations: Store containers in a cool area away from heat and oxidizing agents.[6] Keep containers tightly closed.

Spill and Leak Procedures: In the event of a spill, remove all sources of ignition.[6] Wear appropriate personal protective equipment.[6] Contain the spill using an inert absorbent material and place it in a suitable container for disposal.[6] Prevent the material from entering drains, surface water, or ground water.[6]

Applications in Drug Development and Research

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a valuable intermediate in the synthesis of pharmaceutically active compounds.[3] Its most notable application is in the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde, a key precursor for the drug Entacapone.[3][4] Entacapone is used in the treatment of Parkinson's disease.

The synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde typically involves demethylation.[3] Various methods have been developed for this conversion, including the use of strong nucleophilic agents or reagents like zinc chloride and hydrogen chloride.[3][7]

Conclusion

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7) is a key chemical intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its physical properties, synthesis, and safety data is crucial for its effective and safe utilization in research and development. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to handle this compound responsibly and leverage its synthetic potential.

References

- METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE.

- SAFETY D

- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

- 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Stenutz.

- Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.

- 5-Nitrovanillin | C8H7NO5 | CID 81134. PubChem - NIH.

- 4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | CAS 6635-20-7.

- compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds.

- Experimental and theoretical studies on (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde, an acidochromic molecule and successful dichromic indicator for acid-base titrations with a potential to function as a pH-responsive optical switch.

Sources

- 1. 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | CAS 6635-20-7 [matrix-fine-chemicals.com]

- 3. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 4. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 5. 4-hydroxy-3-methoxy-5-nitrobenzaldehyde [stenutz.eu]

- 6. johndwalsh.com [johndwalsh.com]

- 7. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

A Technical Guide to N-Acetyl-L-isoleucine and its Ethyl Ester Derivative: Physicochemical Properties, Biological Implications, and Applications

Abstract

This technical guide provides an in-depth analysis of N-Acetyl-L-isoleucine and its ethyl ester derivative, offering a comparative overview for researchers, scientists, and drug development professionals. The core focus is on the fundamental chemical and physical differences between these two molecules and how these differences, primarily driven by the esterification of the carboxylic acid moiety, translate into distinct biological behaviors. We will explore the rationale behind the synthesis of the ethyl ester as a lipophilic analogue of N-Acetyl-L-isoleucine, its enhanced membrane permeability, and the implications for its use as a potential prodrug and a tool for cellular-based research. This guide will also provide detailed experimental protocols for the synthesis of these compounds and for the evaluation of their membrane permeability.

Introduction: The Significance of N-Acetyl-L-isoleucine and the Rationale for its Esterification

N-Acetyl-L-isoleucine is a derivative of the essential branched-chain amino acid, L-isoleucine.[][2] L-isoleucine itself plays a critical role in protein synthesis, muscle metabolism, and the regulation of blood sugar.[3][] The acetylation of the primary amine group in L-isoleucine to form N-Acetyl-L-isoleucine modifies its chemical properties, and this acetylated form has been noted in metabolic studies, with increased urinary levels observed in certain inborn errors of metabolism like maple syrup urine disease.[2]

In the realm of drug discovery and cellular biology, the ability of a molecule to cross the lipophilic cell membrane is a critical determinant of its biological activity. While N-Acetyl-L-isoleucine possesses a degree of lipophilicity, its free carboxylic acid group imparts significant polarity, which can limit its passive diffusion across cell membranes. To overcome this limitation, the ethyl ester derivative, N-Acetyl-L-isoleucine ethyl ester, has been synthesized. This modification is a classic prodrug strategy, where a polar functional group is masked with a more lipophilic moiety to enhance membrane permeability.[5][][7] The expectation is that once inside the cell, endogenous esterases will cleave the ethyl ester, releasing the active N-Acetyl-L-isoleucine. This guide will delve into the technical details of this transformation and its consequences.

Comparative Physicochemical Properties

The primary structural difference between N-Acetyl-L-isoleucine and its ethyl ester is the modification of the C-terminal carboxylic acid. This seemingly minor change has a profound impact on the molecule's physicochemical properties, most notably its polarity and, by extension, its lipophilicity.

| Property | N-Acetyl-L-isoleucine | N-Acetyl-L-isoleucine Ethyl Ester | Rationale for Difference |

| Molecular Formula | C₈H₁₅NO₃[8] | C₁₀H₁₉NO₃[9] | Addition of a C₂H₅ group. |

| Molecular Weight | 173.21 g/mol [8] | 201.26 g/mol | Addition of the ethyl group. |

| Appearance | White to off-white crystalline powder[10] | White to off-white solid or powder[9] | Similar physical state at room temperature. |

| Melting Point | 150-151 °C[10] | Data not readily available | Esterification typically alters crystal packing and may lower the melting point. |

| pKa (Carboxylic Acid) | ~3.67 (Predicted)[10] | Not Applicable | The carboxylic acid is converted to a neutral ester. |

| Solubility in Water | Soluble[] | Limited solubility[9] | The polar carboxylic acid group in the parent compound enhances water solubility. The ethyl ester is more nonpolar. |

| Solubility in Organic Solvents | Soluble in Ethanol[2] | Soluble in ethanol and methanol[9] | Both compounds have sufficient nonpolar character to dissolve in organic solvents. |

| Lipophilicity (XLogP3) | 0.6[8] | Expected to be significantly higher | Masking the polar carboxyl group with an ethyl group dramatically increases lipophilicity. |

Key Takeaway: The esterification of N-Acetyl-L-isoleucine to its ethyl ester derivative is a deliberate chemical modification designed to increase its lipophilicity. This is evidenced by its decreased water solubility and the removal of the ionizable carboxylic acid group. The increase in the octanol-water partition coefficient (LogP) is a direct consequence of this change.

Caption: Chemical relationship and interconversion.

The Impact of Esterification on Biological Membrane Permeability

The enhanced lipophilicity of N-Acetyl-L-isoleucine ethyl ester is predicted to lead to a significant increase in its ability to permeate biological membranes via passive diffusion. This principle is well-established in medicinal chemistry and has been demonstrated for other N-acetylated amino acids, most notably N-acetyl-cysteine (NAC) and its ethyl ester (NACET).[11][] Studies have shown that NACET exhibits superior cellular permeability compared to NAC, leading to higher intracellular concentrations of NAC and its metabolic products.[11][]

3.1. Mechanism of Enhanced Permeability

Cell membranes are primarily composed of a phospholipid bilayer, which is highly permeable to small, nonpolar molecules. Polar and charged molecules, such as N-Acetyl-L-isoleucine with its ionized carboxylate group at physiological pH, have a much lower rate of passive diffusion and often require protein transporters for cellular uptake. By converting the carboxylic acid to a neutral ethyl ester, the overall polarity of the molecule is reduced, allowing it to more readily partition into and diffuse across the lipid bilayer.

Caption: Comparative membrane permeability model.

3.2. The Prodrug Concept: Intracellular Activation

The ethyl ester derivative is designed to be a prodrug, meaning it is a biologically inactive compound that is metabolized in the body to produce the active drug.[5][13] In this case, N-Acetyl-L-isoleucine ethyl ester is expected to passively diffuse into the cell, where it is then hydrolyzed by intracellular esterases to release N-Acetyl-L-isoleucine. This strategy effectively bypasses the permeability barrier faced by the parent compound.

Experimental Protocols

4.1. Synthesis of N-Acetyl-L-isoleucine

A common method for the N-acetylation of amino acids involves the use of acetic anhydride.

Materials:

-

L-isoleucine

-

Acetic anhydride

-

Glacial acetic acid

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve L-isoleucine in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add acetic anhydride to the cooled solution. The molar ratio of L-isoleucine to acetic anhydride should be approximately 1:1.1.[14]

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure N-Acetyl-L-isoleucine.

4.2. Synthesis of N-Acetyl-L-isoleucine Ethyl Ester

The esterification of N-Acetyl-L-isoleucine can be achieved via Fischer esterification using ethanol in the presence of an acid catalyst.

Materials:

-

N-Acetyl-L-isoleucine

-

Anhydrous ethanol

-

Concentrated sulfuric acid or thionyl chloride

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend N-Acetyl-L-isoleucine in an excess of anhydrous ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Acetyl-L-isoleucine ethyl ester.

-

The product can be further purified by column chromatography if necessary.

4.3. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.[15][16]

Caption: PAMPA experimental workflow.

Procedure Outline:

-

A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[17]

-

The wells of an acceptor 96-well plate are filled with buffer.

-

The test compounds (N-Acetyl-L-isoleucine and its ethyl ester) are dissolved in buffer and added to the wells of the coated filter plate (the donor plate).

-

The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 5-18 hours).[15][18]

-

After incubation, the concentration of the compounds in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated. A higher Papp value for N-Acetyl-L-isoleucine ethyl ester would confirm its enhanced permeability.

Applications and Future Directions

The distinct properties of N-Acetyl-L-isoleucine and its ethyl ester derivative lend themselves to different applications in research and development.

N-Acetyl-L-isoleucine:

-

Metabolomics Research: As an endogenous metabolite, it serves as a biomarker for certain metabolic disorders.[2]

-

Nutritional Science: Its role as a derivative of an essential amino acid makes it of interest in studies of amino acid metabolism and utilization.

-

As a Control Compound: In studies involving the ethyl ester, N-Acetyl-L-isoleucine is the essential control to delineate the effects of enhanced permeability from the intrinsic activity of the molecule.

N-Acetyl-L-isoleucine Ethyl Ester:

-

Cell-Based Assays: Its enhanced cell permeability makes it a superior tool for studying the intracellular effects of N-Acetyl-L-isoleucine in vitro, as it can achieve higher intracellular concentrations.

-

Prodrug Development: As a prodrug, it represents a potential strategy to improve the oral bioavailability of N-Acetyl-L-isoleucine. This is particularly relevant if the parent compound demonstrates therapeutic potential but suffers from poor absorption. The successful clinical development of N-Acetyl-L-leucine for certain neurological disorders suggests that other N-acetylated amino acids may also have therapeutic applications.[19]

-

Pharmacokinetic Studies: The ethyl ester can be used to investigate the role of intracellular esterases in drug metabolism and to study the impact of lipophilicity on tissue distribution.

Conclusion

The transformation of N-Acetyl-L-isoleucine into its ethyl ester derivative is a prime example of rational drug design principles aimed at overcoming biological barriers. By masking the polar carboxylic acid group, the resulting ethyl ester exhibits increased lipophilicity, which is expected to translate into significantly enhanced passive diffusion across cell membranes. This fundamental difference dictates the distinct applications of these two compounds. While N-Acetyl-L-isoleucine is relevant as a biomarker and a hydrophilic control, its ethyl ester derivative serves as a powerful tool for cell-based research and holds promise as a prodrug for improved delivery of the parent compound. The experimental protocols provided herein offer a framework for the synthesis and comparative evaluation of these molecules, enabling further exploration of their potential in various scientific and therapeutic contexts.

References

- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

- CymitQuimica. (n.d.). CAS 3077-46-1: N-Acetyl-L-isoleucine.

- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).

- CymitQuimica. (n.d.). CAS 4819-22-1: N-Acetyl-L-isoleucine ethyl ester.

- G. V. De Lira, et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(11), 2123.

- BOC Sciences. (2023, September 26). Amino Acids for Prodrug Development.

- Technology Networks. (n.d.). pampa-permeability-assay.pdf.

- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).

- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).

- ResearchGate. (n.d.). Model for an amino acid ester prodrug-based drug delivery strategy....

- A. P. L. T. L. Santos, et al. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 17(3), 323.

- Alfa Chemistry. (n.d.). CAS 3077-46-1 N-Acetyl-L-isoleucine.

- BOC Sciences. (n.d.). Caco‑2 Permeability Testing | Intestinal Model.

- JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.

- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.

- Enamine. (n.d.). Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs.

- PubChem. (n.d.). N-Acetylisoleucine.

- Evotec. (n.d.). Caco-2 Permeability Assay.

- G. M. Tosi, et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. International Journal of Molecular Sciences, 22(2), 600.

- Cayman Chemical. (n.d.). N-acetyl-L-Isoleucine.

- PubMed. (n.d.). Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation.

- D. Giustarini, et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical Pharmacology, 84(11), 1522-1533.

- Benchchem. (n.d.). Synthesis and Characterization of N-Acetyl-N-methyl-L-leucine: A Technical Guide.

- Fisher Scientific. (n.d.). N-Acetyl-L-isoleucine, 98%.

- EPA. (n.d.). N-Acetyl-D-norleucine Properties.

- Wuxi Jinghai Amino Acid Co., Ltd. (2024, June 27). What Are The Applications of L-Isoleucine. Retrieved from Wuxi Jinghai Amino Acid Co., Ltd website.

- ResearchGate. (n.d.). L-Isoleucine-catalyzed synthesis of N-alkylsuccinimides 1-6.

- BOC Sciences. (n.d.). Isoleucine: Definition, Structure, Benefits, Sources and Uses.

- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

- A-T Children's Project. (n.d.). N-Acetyl-L-Leucine Clinical Trial for A-T.

Sources

- 2. caymanchem.com [caymanchem.com]

- 3. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acetylisoleucine | C8H15NO3 | CID 7036275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 4819-22-1: N-Acetyl-L-isoleucine ethyl ester [cymitquimica.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. N-Acetyl-L-Leucine Clinical Trial for A-T | A-T Children's Project [atcp.org]

Technical Guide: N-Acetyl-L-Isoleucine Ethyl Ester in Metabolic Research

Topic: Role of N-Acetyl-L-isoleucine ethyl ester in metabolic research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-Acetyl-L-isoleucine ethyl ester (NAIEE) (CAS: 4819-22-1) is a specialized lipophilic derivative of the branched-chain amino acid (BCAA) L-isoleucine. Unlike free isoleucine, which relies on saturable transport systems (e.g., LAT1/SLC7A5) for cellular entry, NAIEE utilizes its esterified and acetylated structure to permeate cell membranes via passive diffusion. Once intracellular, it acts as a "masked" precursor, undergoing enzymatic hydrolysis to release free L-isoleucine.

This guide details the physicochemical properties, metabolic fate, and experimental applications of NAIEE. It is primarily utilized as a high-precision research tool to investigate mTORC1 signaling kinetics, bypass amino acid transporter defects, and serve as a protected building block in peptide synthesis.

Chemical & Pharmacokinetic Profile

Structural Identity

NAIEE combines two key modifications to the core isoleucine structure:

-

N-Acetylation: Increases stability against N-terminal degradation and modifies solubility.

-

Ethyl Esterification: Masks the carboxyl group, significantly increasing lipophilicity (LogP) and enabling membrane permeability.

| Property | Specification |

| Chemical Name | N-Acetyl-L-isoleucine ethyl ester |

| CAS Number | 4819-22-1 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Solubility | Soluble in Ethanol, DMSO, Methanol; sparingly soluble in water.[1] |

| Purity Grade | typically >98% for metabolic assays |

Mechanism of Cellular Entry

The critical advantage of NAIEE over free L-isoleucine is its transport independence.

-

Free L-Isoleucine: Requires the L-type Amino Acid Transporter 1 (LAT1) or System L for entry. This process is saturable and competitive (inhibited by Leucine/Valine).

-

NAIEE: Enters via passive diffusion due to its uncharged, lipophilic nature. This allows researchers to load cells with isoleucine precursors regardless of transporter expression levels or competitive inhibition.

Mechanistic Role in Metabolism

Intracellular Bioactivation Pathway

Upon cytosolic entry, NAIEE functions as a prodrug. It must be metabolized to exert biological effects (e.g., mTOR activation).

-

Phase I (De-esterification): Non-specific intracellular esterases (e.g., Carboxylesterase 1/2) cleave the ethyl group, yielding N-Acetyl-L-isoleucine .

-

Phase II (De-acetylation): The enzyme Aminoacylase-1 (ACY1) removes the acetyl group, releasing free L-Isoleucine .

-

Metabolic Flux: Free L-Isoleucine then enters the BCAA catabolic pathway (transamination by BCAT) or signaling pathways (mTORC1).

Visualization: Bioactivation & Signaling Pathway

The following diagram illustrates the pathway from extracellular administration to mTORC1 activation.

Caption: Figure 1. Intracellular bioactivation of N-Acetyl-L-isoleucine ethyl ester (NAIEE) leading to mTORC1 activation and BCAA catabolism.

Experimental Applications & Protocols

Application 1: Bypassing Transporter Defects

In models of amino acid transporter deficiency (e.g., SLC7A5 knockouts), cells cannot uptake sufficient isoleucine to sustain growth. NAIEE is used to "rescue" these phenotypes by delivering isoleucine via diffusion.

Application 2: Kinetic Studies of mTORC1

Researchers use NAIEE to study mTORC1 sensitivity. By controlling the intracellular concentration of isoleucine precisely (without the variable of transporter saturation), the direct relationship between intracellular amino acid concentration and kinase activity can be plotted.

Protocol: Preparation and Cell Treatment

Objective: Treat mammalian cells (e.g., HEK293, HeLa) with NAIEE to assess mTORC1 phosphorylation (p-S6K1).

Reagents:

-

NAIEE Powder (Store at -20°C, desiccated).

-

Solvent: 100% Ethanol or DMSO (Molecular Biology Grade).

-

Media: Amino acid-free DMEM or RPMI.

Step-by-Step Methodology:

-

Stock Solution Preparation (100 mM):

-

Weigh 20.1 mg of NAIEE.

-

Dissolve in 1.0 mL of DMSO or Ethanol. Vortex until clear.

-

Note: Aqueous solubility is poor; do not dissolve directly in media.

-

-

Cell Starvation:

-

Wash cells 2x with PBS.

-

Incubate in amino acid-free media for 60 minutes to deplete intracellular amino acid pools and inhibit mTORC1 (baselining).

-

-

Treatment:

-

Dilute Stock Solution directly into warm media to final concentrations of 0.1 mM, 0.5 mM, 1.0 mM, and 5.0 mM .

-

Control: Include a vehicle control (DMSO/Ethanol only) and a Free L-Isoleucine control (to compare transport efficiency).

-

Incubate cells for 30–60 minutes .

-

-

Lysis & Analysis:

-

Lyse cells in RIPA buffer containing phosphatase inhibitors.

-

Perform Western Blot for Phospho-p70 S6 Kinase (Thr389) as the readout for mTORC1 activation.

-

Data Interpretation

| Observation | Interpretation |

| High p-S6K1 in NAIEE vs. Vehicle | Successful intracellular delivery and hydrolysis to free isoleucine. |

| NAIEE > Free Isoleucine (at low conc) | Suggests transporter saturation limits free isoleucine, while NAIEE diffuses freely. |

| No Effect | Potential lack of esterase activity in the specific cell line (rare) or ACY1 deficiency. |

Comparative Analysis: NAIEE vs. Analogues

To ensure experimental rigor, it is crucial to distinguish NAIEE from related compounds often confused in literature.

| Compound | Primary Use | Mechanism | Key Difference |

| NAIEE | Metabolic Research, Peptide Synthesis | Passive Diffusion -> Hydrolysis | Delivers Isoleucine . Lipophilic.[2] |

| N-Acetyl-L-Isoleucine | Vertigo/Ataxia Research | Active Transport (likely) | Not esterified . Lower membrane permeability than NAIEE. |

| NACET | Antioxidant Research | Passive Diffusion -> Hydrolysis | Delivers Cysteine (for GSH). |

| L-Isoleucine Methyl Ester | Lysosomal disruption | Lysosomotropic detergent | Often toxic; accumulates in lysosomes. Ethyl esters (NAIEE) are generally less toxic. |

Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye).

-

Storage: -20°C. Hydroscopic – keep tightly sealed.

-

Stability: Stable in organic solvents. Hydrolyzes slowly in aqueous media at neutral pH; prepare fresh dilutions.

References

-

Chemical Identity & Properties

-

Mechanism of Amino Acid Ethyl Esters (General Principle)

-

BCAA Metabolism & mTOR Signaling

- Product Availability & Specifications: Source: CymitQuimica / Sigma-Aldrich (Generic CAS Search). Context: Confirmation of CAS 4819-22-1 as a reagent for synthesis and research.

Sources

- 1. CAS 4819-22-1: N-Acetyl-L-isoleucine ethyl ester [cymitquimica.com]

- 2. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetylisoleucine | C8H15NO3 | CID 7036275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Ac-Tyr-OEt.H2O Price from Supplier Brand Nanjing Peptide Biotech Ltd on Chemsrc.com [chemsrc.com]

- 6. caymanchem.com [caymanchem.com]

- 7. escholarship.org [escholarship.org]

Stability of Amino Acid Ethyl Esters Under Physiological Conditions

The following technical guide details the stability profile of amino acid ethyl esters (AAEEs) under physiological conditions. It synthesizes kinetic data, enzymatic mechanisms, and experimental protocols to support researchers in prodrug design and peptide synthesis.

Technical Guide & Experimental Protocols

Executive Summary

Amino acid ethyl esters (AAEEs) are critical intermediates in peptide synthesis and common prodrug moieties used to enhance the lipophilicity and membrane permeability of zwitterionic amino acids. However, their utility is governed by their stability profile in physiological environments (

Under these conditions, AAEEs are thermodynamically unstable. They undergo degradation via two primary competing pathways:

-

Hydrolysis: Conversion to the parent amino acid and ethanol, driven by both specific base catalysis (

) and enzymatic cleavage (carboxylesterases). -

Cyclization: Intramolecular aminolysis leading to diketopiperazine (DKP) formation, particularly in dipeptide esters or specific amino acid sequences (e.g., Proline-containing).

This guide provides the mechanistic basis for these degradations, quantitative stability data, and a validated standard operating procedure (SOP) for assessing metabolic stability.

Mechanistic Foundations

Chemical Hydrolysis (Base-Catalyzed)

In aqueous buffers at pH 7.4, AAEEs undergo hydrolysis primarily via specific base catalysis.[1] The rate is significantly faster than standard aliphatic esters due to the electron-withdrawing inductive effect (-I) of the

-

Mechanism: The protonated amine lowers the

of the -

pKa Influence: The stability is inversely related to the basicity of the amino group. AAEEs with lower

values for their amino group generally hydrolyze faster. -

Steric Hindrance: Hydrolysis rates follow steric rules:

.[1] Bulky side chains block the trajectory of the incoming nucleophile.

Enzymatic Hydrolysis (Carboxylesterases)

In plasma and liver fractions, the degradation rate of AAEEs increases by orders of magnitude (10–100x) due to Carboxylesterases (CES) .

-

hCES1: Preferentially hydrolyzes esters with small alcohol groups (ethyl) and large acyl groups (bulky amino acid side chains like Phe, Tyr).

-

hCES2: Prefers large alcohol groups and small acyl groups .

-

Catalytic Triad: The enzyme utilizes a Ser-His-Glu/Asp triad.[1] The serine hydroxyl attacks the ester carbonyl, forming an acyl-enzyme intermediate that is subsequently hydrolyzed by water.

Diketopiperazine (DKP) Formation

For dipeptide ethyl esters (e.g., H-Phe-Pro-OEt) or AAEEs capable of condensation, the free N-terminal amine can attack the ester carbonyl of a neighboring residue (or itself in specific conformations), ejecting ethanol and forming a stable 6-membered lactam ring.[1]

-

Critical Factor: The presence of a penultimate Proline residue significantly accelerates this reaction due to the cis-conformation favoring the cyclization geometry.[2]

Pathway Visualization

The following diagram illustrates the competing degradation pathways.

Caption: Competing degradation pathways for amino acid ethyl esters. Enzymatic hydrolysis is the dominant pathway in plasma, while chemical hydrolysis and DKP formation depend on structure and buffer conditions.

Physiological Stability Profile

The "Stability Gap" refers to the massive difference in half-life (

Comparative Half-Life Data

The table below summarizes the stability of representative AAEEs. Note the dramatic reduction in stability when moving from PBS to Plasma.

| Compound | Matrix | Conditions | Half-Life ( | Primary Mechanism |

| Glycine Ethyl Ester | PBS (pH 7.[1]4) | 37°C | ~40–60 min | Chemical Hydrolysis |

| Glycine Ethyl Ester | Human Plasma | 37°C | < 5 min | Enzymatic (hCES1) |

| L-Dopa Ethyl Ester | PBS (pH 7.[1]4) | 37°C | ~20–30 min | Oxidation/Hydrolysis |

| L-Dopa Ethyl Ester | Human Plasma | 37°C | 5–10 min | Enzymatic Hydrolysis |

| L-Phenylalanine Ethyl Ester | PBS (pH 7.[1]4) | 37°C | > 2 hours | Steric Stabilization |

| L-Phenylalanine Ethyl Ester | Human Plasma | 37°C | ~20 min | Enzymatic (hCES1) |

| Creatine Ethyl Ester | PBS (pH 7.[1]4) | 37°C | ~10 min | Cyclization (Creatinine) |

| Phe-Pro-OEt (Dipeptide) | PBS (pH 7.[1]4) | 37°C | Variable | DKP Formation |

Key Insight: While bulky side chains (Phe, Val) stabilize AAEEs against chemical hydrolysis in buffer, they often serve as excellent substrates for enzymatic hydrolysis in plasma, negating the stability benefit in vivo.

Experimental Protocol: Metabolic Stability Assay

This Self-Validating Protocol ensures accurate determination of intrinsic clearance (

Materials

-

Test Compound: Amino acid ethyl ester (10 mM stock in DMSO).

-

Matrix: Pooled Human Plasma (Na-Heparin or EDTA) or Liver Microsomes.[1]

-

Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).[1]

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

Workflow Diagram

Caption: Step-by-step workflow for determining metabolic stability of AAEEs.

Step-by-Step Methodology

-

Preparation: Thaw plasma at 37°C. Centrifuge briefly to remove cryoprecipitates.

-

Pre-incubation: Aliquot 990 µL of plasma into a reaction vessel. Equilibrate at 37°C for 5 minutes.

-

Initiation: Add 10 µL of 100 µM test compound stock (Final concentration = 1 µM). Vortex gently.

-

Control: Run a parallel incubation in PBS (pH 7.4) to distinguish chemical instability from enzymatic metabolism.

-

-

Sampling: At

minutes, remove 50 µL of the reaction mixture. -

Quenching: Immediately dispense the 50 µL sample into a plate/tube containing 150 µL of Ice-Cold Acetonitrile + Internal Standard .

-

Why: Acidification is often avoided for AAEEs as it may catalyze hydrolysis or DKP formation depending on the specific amino acid; organic precipitation is safer.

-

-

Processing: Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet proteins.

-

Analysis: Inject the supernatant onto LC-MS/MS. Monitor the transition of the Ethyl Ester (Parent) and the Free Amino Acid (Metabolite).

Calculations

Calculate the slope (

References

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[3] Journal of Pharmaceutical Sciences, 87(3), 283-288.[3] Link

-

Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their inhibition.[4][5] Chemistry & Biodiversity, 4(9), 2031-2122.[1] Link[1]

-

Gunduz, M. G. (2018). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Link[1]

-

Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.[1] Link

-

Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[6][7] (Chapter on Metabolic Stability). Link

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. daneshyari.com [daneshyari.com]

- 7. mdpi.com [mdpi.com]

Engineering Bioavailability: A Technical Guide to N-Acetylated Amino Acid Ester Prodrugs

Topic: Literature review on N-acetylated amino acid esters as prodrugs Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Dual-Masking Strategy

In the landscape of drug delivery, amino acids often serve as excellent polar scaffolds but suffer from poor passive membrane permeability due to their zwitterionic nature. N-acetylated amino acid esters represent a sophisticated "dual-masking" prodrug strategy designed to overcome these physicochemical barriers.

By acetylating the N-terminus (masking the basic amine) and esterifying the C-terminus (masking the acidic carboxyl), researchers create a neutral, lipophilic entity capable of rapid passive diffusion across biological membranes—including the Blood-Brain Barrier (BBB). Once intracellular, these molecules undergo a sequential, self-validating enzymatic activation process involving carboxylesterases and aminoacylase-1 (ACY1) to release the active parent compound.

This guide provides a technical deep-dive into the design, synthesis, and validation of these prodrugs, using N-Acetylcysteine Ethyl Ester (NACET) as the primary case study to illustrate the massive pharmacokinetic gains achievable with this architecture.

Mechanistic Principles & Design Logic

The Physicochemical Hurdle

Free amino acids (e.g., Cysteine, Leucine) exist as zwitterions at physiological pH. This high polarity (LogP < 0) restricts transport to carrier-mediated systems (e.g., LAT1, ASCT), which are often saturable and tissue-specific.

The Solution: Dual-Masking

The N-acetylated ester approach modifies both termini to shift the transport mechanism from carrier-mediated to passive diffusion .

-

N-Acetylation: Neutralizes the protonatable amine. While this increases stability against oxidative deamination, its primary role in this context is to prevent zwitterion formation.

-

Esterification: Caps the carboxylic acid, significantly increasing lipophilicity (LogP > 0) and facilitating membrane intercalation.

The "Trap and Release" Activation Pathway

The efficacy of this prodrug class relies on a specific enzymatic cascade. The ester is cleaved rapidly by ubiquitous cytosolic esterases. Crucially, the remaining N-acetyl group is cleaved by Aminoacylase-1 (ACY1) , a zinc-binding enzyme abundant in the kidney and liver but also present in the brain.

This creates a "Metabolic Trap" :

-

Entry: The lipophilic diester (e.g., NACET) diffuses into the cell.[1][2]

-

Trapping: Intracellular esterases cleave the ester, regenerating the N-acetyl amino acid (an anion at intracellular pH).

-

Accumulation: The anionic species is less permeable and becomes "trapped" inside the cell, driving high intracellular concentrations before final conversion to the active amino acid.

Figure 1: The sequential enzymatic activation pathway of N-acetylated amino acid esters. Note the "trapping" of the intermediate species.

Case Study: N-Acetylcysteine Ethyl Ester (NACET)[1][2][3][4][5]

N-Acetylcysteine (NAC) is the standard of care for acetaminophen toxicity and a mucolytic agent.[3] However, its oral bioavailability is poor (~5-10%) due to first-pass metabolism and low membrane permeability. NACET was engineered to solve this.

Comparative Pharmacokinetics

The esterification of NAC to NACET results in a dramatic shift in pharmacokinetic behavior. While NAC relies on low-affinity transport, NACET behaves as a lipophilic entity that rapidly partitions into cells.

Table 1: Pharmacokinetic Comparison of NAC vs. NACET

| Parameter | N-Acetylcysteine (NAC) | N-Acetylcysteine Ethyl Ester (NACET) | Impact |

| LogP | ~ -0.6 (Hydrophilic) | 0.824 (Lipophilic) | Enhanced passive diffusion.[4] |

| Bioavailability (Oral) | 4 – 10% | ~ 60% | 6-10x increase in systemic exposure. |

| Plasma Half-Life | 2.3 – 6.25 hours | ~ 0.36 hours | Critical Insight: Short plasma t1/2 for NACET indicates rapid cellular uptake, not elimination. |

| BBB Penetration | Negligible | High | Enables neuroprotective applications. |

| RBC Accumulation | Low | High | NACET accumulates in erythrocytes, serving as a circulating reservoir. |

| GSH Increase | 5 – 20% | > 200% | Superior efficiency as a Glutathione precursor.[5] |

Data aggregated from Giustarini et al. (2012) and comparative PK studies.

The "Rapid Uptake" Phenomenon

Unlike typical drugs where a short plasma half-life implies rapid renal clearance, NACET's short half-life (approx. 20 mins) is due to its rapid sequestration into tissues . It disappears from plasma because it enters cells immediately, where it is hydrolyzed to NAC and trapped.[2][3] This makes plasma concentration a misleading metric for NACET efficacy; tissue concentration is the true indicator.

Technical Protocols

Synthesis of N-Acetylcysteine Ethyl Ester (NACET)

Rationale: Direct esterification of N-acetylcysteine is preferred over acetylating cysteine ethyl ester to minimize side reactions involving the free thiol group.

Reagents:

-

Absolute Ethanol (Solvent & Reactant)

-

Thionyl Chloride (SOCl2) (Catalyst/Dehydrating agent)

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g (61.3 mmol) of N-Acetyl-L-Cysteine in 100 mL of absolute ethanol.

-

Activation: Cool the mixture to 0°C in an ice bath. Add 0.5 mL of Thionyl Chloride dropwise. Caution: Exothermic reaction; HCl gas evolution.

-

Reaction: Remove the ice bath and stir at room temperature for 30 minutes, then heat to reflux (approx. 78°C) for 3-4 hours. Monitor reaction progress via TLC (Mobile phase: Dichloromethane/Methanol 9:1).

-

Workup: Evaporate the solvent under reduced pressure (rotary evaporator) to yield a viscous oil.

-

Neutralization: Dissolve the oil in minimal water/ice, neutralize carefully with saturated NaHCO3 solution to pH 7.0, and extract immediately with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Recrystallize the solid residue from ether/hexane or ethanol/water to obtain white crystalline NACET.

-

Validation: Verify structure via 1H-NMR (Look for ethyl quartet at ~4.1 ppm and triplet at ~1.2 ppm).

Figure 2: Synthesis workflow for N-Acetylcysteine Ethyl Ester via Fischer Esterification.

In Vitro Stability & Hydrolysis Assay

To validate the prodrug mechanism, one must demonstrate stability in plasma (delivery phase) and hydrolysis in cytosol (activation phase).

Protocol:

-

Plasma Stability: Incubate NACET (100 µM) in human plasma at 37°C. Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile. Analyze by HPLC-UV or LC-MS/MS.

-

Expected Result: Slow hydrolysis (t1/2 > 1-2 hours) suggests stability during transport.

-

-

Cell Lysate Hydrolysis: Prepare cytosolic lysate from HEK293 or HepG2 cells. Incubate NACET (100 µM) with lysate.

-

Expected Result: Rapid disappearance of NACET (t1/2 < 20 min) and appearance of NAC.

-

-

Inhibition Check: Repeat lysate assay with Bis-p-nitrophenyl phosphate (BNPP) , a specific esterase inhibitor.

-

Validation: Hydrolysis should be abolished, confirming enzyme-mediated activation.

-

References

-

Giustarini, D., et al. (2012). "N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential."[4][8] Biochemical Pharmacology.

-

Borgström, L., et al. (1986). "Pharmacokinetics of N-acetylcysteine in man."[9] European Journal of Clinical Pharmacology.

-

Sun, J., et al. (2008). "Prodrugs for Amines." Molecules.

-

BenchChem Technical Support. "Enhancing Blood-Brain Barrier Penetration of N-Acetyl-Amino Acids."

-

InvivoChem Data Sheet. "N-Acetyl-L-cysteine ethyl ester Physicochemical Properties."

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. N-Acetyl-L-cysteine ethyl ester (N-Acetylcysteine ethyl ester; NACET) | Reactive Oxygen Species | 59587-09-6 | Invivochem [invivochem.com]

- 5. What’s Better Than NAC? | NACET.com [nacet.com]

- 6. Effect of N-acetylcysteine on plasma cysteine and glutathione following paracetamol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Acetylcysteine ethyl ester - Wikipedia [en.wikipedia.org]

- 9. Pharmacokinetics of N-acetylcysteine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of N-Acetyl-L-isoleucine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Thermodynamic Properties in Pharmaceutical Development

In the landscape of pharmaceutical sciences, a thorough understanding of the physicochemical properties of a molecule is paramount to its successful development from a laboratory curiosity to a life-saving therapeutic. Among these, thermodynamic properties serve as the bedrock upon which formulation, stability, and bioavailability are built. For a molecule like N-Acetyl-L-isoleucine ethyl ester, a derivative of the essential amino acid L-isoleucine, these properties dictate its behavior in various environments, influencing everything from its dissolution rate in the gastrointestinal tract to its long-term stability in a formulated product. This guide provides a comprehensive overview of the key thermodynamic parameters of N-Acetyl-L-isoleucine ethyl ester and outlines the state-of-the-art methodologies for their determination. As a Senior Application Scientist, the focus here is not merely on the 'what' but critically, the 'why'—providing the causal reasoning behind experimental choices to ensure robust and reliable data generation.

Molecular Profile of N-Acetyl-L-isoleucine Ethyl Ester

N-Acetyl-L-isoleucine ethyl ester is an organic compound featuring an acetyl group and an ethyl ester linked to the amino acid L-isoleucine.[1] This modification from the parent amino acid significantly alters its physicochemical properties, such as its polarity and hydrogen bonding capabilities, which in turn influences its thermodynamic behavior. The presence of the acetyl group can enhance the compound's stability and bioavailability.[1] It is typically a white to off-white solid or powder.[1]

Table 1: Molecular and Physical Properties of N-Acetyl-L-isoleucine Ethyl Ester

| Property | Value | Source |

| Molecular Formula | C10H19NO3 | [1] |

| Molecular Weight | 201.26 g/mol | ChemicalBook |

| Appearance | White to off-white solid or powder | [1] |

| General Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water.[1] |

Thermal Analysis: Unveiling Phase Transitions and Thermal Stability

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a pharmaceutical compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques that provide critical information on melting behavior, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of the melting point (Tfus) and the enthalpy of fusion (ΔfusH). These parameters are crucial for predicting the solubility and dissolution rate of a drug substance. For many amino acid derivatives, direct determination can be challenging due to decomposition during measurement.[2]

-

Sample Preparation: Accurately weigh 2-5 mg of N-Acetyl-L-isoleucine ethyl ester into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Measurement Parameters:

-

Temperature Range: Typically from ambient temperature to a temperature above the expected melting point, ensuring it is below the decomposition temperature. A range of 25 °C to 250 °C is a reasonable starting point.

-

Heating Rate: A standard heating rate of 10 °C/min is often used. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

-

Atmosphere: An inert nitrogen atmosphere (purge rate of 50 mL/min) is used to prevent oxidative degradation.

-

-

Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Rationale: The choice of an inert atmosphere is critical to prevent oxidative reactions that could interfere with the melting endotherm. The heating rate is a compromise between resolution and sensitivity; slower rates provide better resolution but may lead to broader peaks.

Thermogravimetric Analysis (TGA) for Decomposition Temperature

TGA measures the change in mass of a sample as a function of temperature. This is used to determine the decomposition temperature (Tdecomp), which is essential for understanding the thermal stability and establishing appropriate storage and handling conditions.

-

Sample Preparation: Place 5-10 mg of N-Acetyl-L-isoleucine ethyl ester into a TGA pan.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature.

-

Measurement Parameters:

-

Temperature Range: From ambient to a temperature well above the expected decomposition point (e.g., 25 °C to 500 °C).

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Atmosphere: A nitrogen atmosphere (20-50 mL/min) is typically used.

-

-

Data Analysis: The onset temperature of mass loss in the TGA curve indicates the beginning of thermal decomposition.

Self-Validation: The combination of DSC and TGA provides a self-validating system. The TGA data confirms that the endothermic event observed in the DSC is indeed melting and not a decomposition event accompanied by mass loss.

Figure 1. Experimental workflow for thermal analysis.

Heat Capacity: A Fundamental Thermodynamic Property

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. It is a fundamental thermodynamic property that is essential for calculating other thermodynamic functions such as enthalpy and entropy.[3][4]

-

Three-Step Method: This is a widely used method for determining heat capacity using a standard DSC.

-

Baseline Run: Run the DSC with empty sample and reference pans to obtain a baseline.

-

Standard Run: Run the DSC with a sapphire standard of known heat capacity.

-

Sample Run: Run the DSC with the N-Acetyl-L-isoleucine ethyl ester sample.

-

-

Measurement Parameters:

-

Temperature Range: Measurements are typically made over a range of temperatures, for example, from 0 °C to 100 °C.

-

Heating Rate: A controlled heating rate, often 10 or 20 °C/min, is used.

-

Atmosphere: An inert nitrogen atmosphere is maintained.

-

-

Data Analysis: The heat capacity of the sample is calculated using the following equation:

Cp_sample = (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) * (mass_standard / mass_sample) * Cp_standard

Expertise & Experience: The accuracy of the three-step method is highly dependent on the reproducibility of the baseline and the precise measurement of sample and standard masses. It is crucial to use the same pan for the baseline and sample runs to minimize variations.

Solubility Studies: The Gateway to Bioavailability

Solubility is a critical determinant of a drug's oral bioavailability. For N-Acetyl-L-isoleucine ethyl ester, which has limited aqueous solubility, a thorough understanding of its solubility in various solvent systems is essential for formulation development.

Equilibrium Solubility Measurement

The equilibrium solubility is determined by allowing the solid to equilibrate with the solvent until the solution is saturated.

-

Sample Preparation: Add an excess amount of N-Acetyl-L-isoleucine ethyl ester to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Analysis: After equilibration, filter the suspension to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness: To ensure that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility is confirmed when consecutive measurements are consistent.

Factors Influencing Solubility

-

pH: As a derivative of an amino acid, the pH of the aqueous medium can influence the ionization state and thus the solubility of N-Acetyl-L-isoleucine ethyl ester.

-

Co-solvents: The use of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or DMSO is a common strategy to enhance the solubility of poorly water-soluble compounds.[5][6]

Sources

- 1. CAS 4819-22-1: N-Acetyl-L-isoleucine ethyl ester [cymitquimica.com]

- 2. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetyl-L-cysteine ethyl ester (N-Acetylcysteine ethyl ester; NACET) | Reactive Oxygen Species | 59587-09-6 | Invivochem [invivochem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Protocol for Enzymatic Hydrolysis of N-Acetyl-L-Isoleucine Ethyl Ester

Application Note: AN-2026-BIO-04

Abstract & Strategic Overview

This application note details the enzymatic hydrolysis of N-Acetyl-L-isoleucine ethyl ester (AIEE) to produce N-Acetyl-L-isoleucine . Unlike harsh chemical saponification (using NaOH/LiOH), which risks racemization of the

While

Key Applications

-

Kinetic Resolution: Separation of L-isomers from racemic N-Acetyl-DL-isoleucine ethyl ester mixtures.

-

Peptide Synthesis: Mild C-terminal deprotection of peptide fragments sensitive to base.

-

Chiral Building Blocks: Production of enantiopure N-acetyl amino acids.

Mechanistic Foundation & Enzyme Selection

The Reaction

The target reaction is the hydrolysis of the ethyl ester bond. The N-acetyl group remains intact, serving as a protecting group that mimics the peptide bond, ensuring the enzyme recognizes the substrate.

Enzyme Candidates

| Enzyme | Source | Specificity Profile for Isoleucine | Recommendation |

| Bovine Pancreas | Traditionally prefers aromatics (Phe, Tyr, Trp) but retains activity for bulky aliphatics like Ile/Leu. | Standard Reference (High stereoselectivity, moderate rate). | |

| Subtilisin Carlsberg | Bacillus licheniformis | Broad specificity; highly active on aliphatic esters; robust in organic co-solvents. | High Yield (Best for preparative scale). |

| PLE (Pig Liver Esterase) | Porcine Liver | High esterase activity; less stereospecific than proteases but very fast. | Alternative (If strict chirality is less critical). |

Catalytic Mechanism (Serine Protease)

Both Chymotrypsin and Subtilisin utilize a Catalytic Triad (Ser-His-Asp) .

-

Acylation: Serine-OH attacks the ester carbonyl, releasing ethanol and forming an Acyl-Enzyme intermediate.

-

Deacylation: Water attacks the Acyl-Enzyme, releasing the acid product and regenerating the enzyme.

Figure 1: Simplified kinetic mechanism for Serine Protease hydrolysis of amino acid esters.

Materials & Equipment

Reagents

-

Substrate: N-Acetyl-L-isoleucine ethyl ester (purity >98%).

-

Enzyme:

-Chymotrypsin (Type II, lyophilized powder, -

Buffer: 0.1 M Potassium Phosphate (pH 7.8) or 0.1 M KCl (for pH-stat).

-

Titrant: 0.1 M NaOH (standardized).

-

Co-solvent: Acetone or Acetonitrile (HPLC grade).

-

Quenching Agent: 1 M HCl.

Equipment

-

pH-Stat Titrator: (e.g., Metrohm or Mettler Toledo) essential for maintaining constant pH as acid is produced.

-

Thermostatted Reaction Vessel: Water jacketed, set to 25°C or 37°C.

-

HPLC: C18 Column (e.g., Agilent Zorbax Eclipse Plus), UV detector (210 nm).

Experimental Protocols

Protocol A: Analytical Scale (Kinetics & Feasibility)

Purpose: To determine initial rates (

-

Preparation:

-

Prepare 20 mL of reaction buffer (0.1 M KCl, 5 mM CaCl

to stabilize the enzyme). -

Thermostat to 25°C under magnetic stirring.

-

Adjust pH to 7.8 using dilute NaOH/HCl.

-

-

Substrate Addition:

-

Dissolve AIEE in a minimal volume of Acetone (final concentration in reactor <10% v/v).

-

Add to reactor to achieve concentrations ranging from 1 mM to 50 mM.

-

-

Enzyme Initiation:

-

Add Enzyme stock solution (freshly prepared in 1 mM HCl/CaCl

). Typical final concentration: 0.01 – 0.1 mg/mL.

-

-

Data Acquisition (pH-Stat Method):

-

The hydrolysis releases a carboxylic acid proton.

-

The titrator automatically adds 0.1 M NaOH to maintain pH 7.8.

-

Record: Volume of NaOH added vs. Time. The slope (

mol NaOH/min) equals the reaction rate.

-

-

Calculation:

-

Plot

vs. [S]. Fit to Michaelis-Menten equation to find

-

Protocol B: Preparative Scale (Batch Production)

Purpose: Gram-scale synthesis of N-Acetyl-L-isoleucine.

-

Setup:

-

Vessel: 100 mL thermostatted reactor.

-

Solvent: 40 mL Buffer (0.1 M Phosphate, pH 7.8) + 10 mL Acetone (20% v/v to increase substrate solubility).

-

Substrate: Load 1.0 g (~5 mmol) N-Acetyl-L-isoleucine ethyl ester.

-

-

Reaction:

-

Add 20 mg Subtilisin Carlsberg (or 50 mg Chymotrypsin).

-

Maintain pH 7.8 via auto-titration with 1.0 M NaOH.

-

Monitor until base consumption plateaus (theoretical max: ~5 mL of 1.0 M NaOH).

-

-

Workup (Extraction):

-

Quench: Once conversion >98% (checked by TLC/HPLC), adjust pH to 2.0 with 6 M HCl. Rationale: This protonates the product (R-COOH), making it extractable into organic solvent.

-

Extract: Wash aqueous phase 3x with Ethyl Acetate (3 x 50 mL).

-

Dry: Combine organic layers, dry over MgSO

, filter, and evaporate in vacuo.

-

-

Purification:

-

Recrystallize from EtOAc/Hexane if necessary.

-

Workflow Visualization

Figure 2: Operational workflow for preparative enzymatic hydrolysis.

Analytical Methods

HPLC Method (Conversion Monitoring)[2]

-

Column: C18 Reverse Phase (150 x 4.6 mm, 5

m). -

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 60% B over 15 min.

-

Detection: UV @ 210 nm (Amide bond absorption).

-

Retention: The Ester (less polar) elutes later than the Acid product.

TLC (Rapid Check)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Chloroform:Methanol:Acetic Acid (90:10:1).

-

Visualization: UV or Ninhydrin (after hydrolysis of acetyl group on plate, though Iodine vapor is preferred for N-protected amino acids).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Reaction Rate | Substrate insolubility. | Increase co-solvent (Acetone/DMSO) up to 20%. Ensure vigorous stirring. |

| pH Drift | Titrator response too slow or buffer capacity too high. | Use "Stat" mode with minimal buffering (KCl only). Increase stirring speed. |

| Incomplete Conversion | Product inhibition or Enzyme deactivation. | Add fresh enzyme aliquot after 12 hours. Remove Ethanol (product) via open system if possible. |

| Racemization | pH too high (>8.5) or Temp too high. | Strictly maintain pH < 8.[2]0. Lower temp to 20°C. |

References

-

Ingles, D. W., & Knowles, J. R. (1967). Specificity and stereospecificity of

-chymotrypsin.[3] Biochemical Journal, 104(2), 369–377.[3] -

Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.

-

Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4867.

-

Sigma-Aldrich.

-Chymotrypsin from bovine pancreas - Product Information.

Sources

Application Note: Kinetic Evaluation of N-Acetyl-L-isoleucine Ethyl Ester as a Substrate for Aminoacylase I

Executive Summary

This application note provides a comprehensive technical guide for utilizing N-Acetyl-L-isoleucine ethyl ester (NAc-L-Ile-OEt) as a substrate for Aminoacylase I (ACY1; EC 3.5.1.14) . While ACY1 is classically defined as an amidohydrolase specific to N-acetylated L-amino acids with free carboxyl groups, recent investigations—particularly with fungal variants (Aspergillus melleus)—reveal promiscuous esterase activity.

This protocol addresses the unique challenge of a "double-blocked" substrate (N-acetylated and C-esterified). It details the experimental setup to determine regioselectivity (amide vs. ester hydrolysis), kinetic parameters (

Scientific Background & Mechanism[1][2][3]

The Mechanistic Challenge

Mammalian ACY1 (e.g., Porcine Kidney) typically requires a free C-terminal carboxylate to coordinate with the active site Zinc (

However, Fungal ACY1 (Aspergillus melleus) exhibits a broader specificity profile, capable of accepting esters. This creates a bifurcated reaction pathway where the enzyme may act as an amidase (cleaving the N-acetyl group) or an esterase (cleaving the ethyl group), or both sequentially.

Reaction Pathways

The hydrolysis of NAc-L-Ile-OEt can proceed via two distinct routes, ultimately converging on free L-Isoleucine.

Experimental Protocol

Materials & Reagents

-

Enzyme: Aminoacylase I (Lyophilized powder).

-

Option A: Porcine Kidney (High specificity, requires free COOH).

-

Option B:Aspergillus melleus (Broader specificity, recommended for esters).[1]

-

-

Substrate: N-Acetyl-L-isoleucine ethyl ester (purity >98%).

-

Buffer: 0.1 M Tris-HCl, pH 7.5 (containing 0.1 mM

as an activator). -

Quenching Agent: 10% Trichloroacetic acid (TCA) or Acetonitrile (ACN).

-

Standard: L-Isoleucine and N-Acetyl-L-Isoleucine (for HPLC calibration).

Enzyme Activation Strategy

ACY1 is a metalloenzyme.[2][3][4] Commercial preparations often lose Zinc during purification.

-

Dissolve ACY1 in buffer to a concentration of 1 mg/mL.

-